molecular formula C19H22N2O4S B10865137 Methyl 4,5-dimethoxy-2-{[(1-phenylethyl)carbamothioyl]amino}benzoate

Methyl 4,5-dimethoxy-2-{[(1-phenylethyl)carbamothioyl]amino}benzoate

Cat. No.: B10865137
M. Wt: 374.5 g/mol
InChI Key: FZZATBLUNCZMOI-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-2-{[(1-phenylethyl)carbamothioyl]amino}benzoate is an organic compound with a complex structure that includes aromatic rings, ester groups, and thioamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-dimethoxy-2-{[(1-phenylethyl)carbamothioyl]amino}benzoate typically involves multiple steps. One common route starts with the nitration of methyl 4,5-dimethoxybenzoate to form methyl 4,5-dimethoxy-2-nitrobenzoate . This intermediate is then reduced to methyl 4,5-dimethoxy-2-aminobenzoate . The final step involves the reaction of this amine with 1-phenylethyl isothiocyanate to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethoxy-2-{[(1-phenylethyl)carbamothioyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens or nitrating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Methyl 4,5-dimethoxy-2-{[(1-phenylethyl)carbamothioyl]amino}benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4,5-dimethoxy-2-{[(1-phenylethyl)carbamothioyl]amino}benzoate involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The aromatic rings and ester groups may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,5-dimethoxy-2-{[(1-phenylethyl)carbamothioyl]amino}benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its thioamide group, in particular, distinguishes it from other similar compounds and contributes to its specific interactions with molecular targets.

Properties

Molecular Formula

C19H22N2O4S

Molecular Weight

374.5 g/mol

IUPAC Name

methyl 4,5-dimethoxy-2-(1-phenylethylcarbamothioylamino)benzoate

InChI

InChI=1S/C19H22N2O4S/c1-12(13-8-6-5-7-9-13)20-19(26)21-15-11-17(24-3)16(23-2)10-14(15)18(22)25-4/h5-12H,1-4H3,(H2,20,21,26)

InChI Key

FZZATBLUNCZMOI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=S)NC2=CC(=C(C=C2C(=O)OC)OC)OC

Origin of Product

United States

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